molecular formula C9H10BrFN2O4 B219272 Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- CAS No. 115249-86-0

Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro-

Cat. No.: B219272
CAS No.: 115249-86-0
M. Wt: 309.09 g/mol
InChI Key: BWBBMKFAGMRESB-UHFFFAOYSA-N
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Description

Uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- is a synthetic nucleoside analogue. It is structurally similar to uridine but has modifications at the 5, 2’, and 3’ positions, which include bromine and fluorine atoms. These modifications make it a valuable compound in biochemical and pharmaceutical research, particularly in the study of nucleic acid interactions and antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- typically involves multiple steps, starting from uridine. The process includes selective bromination at the 5-position and fluorination at the 3’-position. The 2’,3’-dideoxy modification is achieved through a series of deoxygenation reactions. The reaction conditions often require the use of strong acids or bases, and the presence of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the 2’ and 3’ positions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives, while oxidation and reduction can modify the sugar moiety.

Scientific Research Applications

Uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV and other retroviruses.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The presence of bromine and fluorine atoms can disrupt base pairing and enzyme recognition, leading to inhibition of viral replication and other cellular processes. The compound targets viral polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue used in similar research applications.

    2’,3’-Dideoxyuridine: Lacks the fluorine modification but shares the dideoxy structure.

    3’-Fluoro-2’,3’-dideoxyuridine: Similar fluorinated nucleoside with antiviral properties.

Uniqueness

Uridine, 5-bromo-2’,3’-dideoxy-3’-fluoro- is unique due to its combined bromine and fluorine modifications, which enhance its stability and biological activity. These modifications make it a versatile tool in nucleic acid research and antiviral drug development.

Biological Activity

Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- is a synthetic nucleoside analog with significant biological activity, particularly in the context of antiviral research. This compound's unique structural modifications, including the presence of bromine and fluorine atoms, enhance its stability and influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- is C9H13BrFN2O5C_9H_{13}BrFN_2O_5. Its structure includes:

  • Bromine atom at the 5' position
  • Fluorine atom at the 3' position
  • Dideoxy modification , which lacks hydroxyl groups at the 2' and 3' positions

These modifications contribute to its unique properties, making it a candidate for various biological applications.

The mechanism by which Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- exerts its biological effects primarily involves its incorporation into nucleic acids. The presence of halogen atoms can disrupt normal base pairing and hinder enzyme recognition during nucleic acid synthesis. This interference can lead to:

  • Inhibition of viral replication : The compound targets viral polymerases, thereby preventing the replication of viruses such as HIV and hepatitis B.
  • Alteration of cellular processes : By disrupting normal nucleic acid metabolism, this compound can influence various cellular pathways involved in cell proliferation and survival.

Antiviral Properties

Research indicates that Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- exhibits significant antiviral activity. It has been studied for its potential to inhibit viral replication in vitro and in vivo. Key findings include:

  • Inhibition of HIV : Studies have shown that derivatives of this compound can effectively reduce HIV replication rates in cell cultures.
  • Potential against other retroviruses : Its structural characteristics allow it to act against a range of retroviruses, making it a versatile candidate for antiviral therapies.

Synthesis and Derivatives

The synthesis of Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- typically involves multi-step chemical reactions that require precise control over reaction conditions to yield high-purity products. The compound serves as a building block for creating more complex nucleoside analogs used in various research applications.

Case Studies

Several studies have highlighted the biological activity of Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro-. Notable examples include:

  • Study on Antiviral Efficacy :
    • A study demonstrated that this compound significantly reduced viral loads in infected cell lines when administered at specific concentrations. The results indicated an effective mechanism of action through direct interference with viral polymerases.
  • Radiosensitization Research :
    • Research into radiosensitizers revealed that compounds similar to Uridine could enhance the effects of radiation therapy in cancer treatment by inducing DNA damage selectively in cancer cells under hypoxic conditions .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2',3'-DideoxyuridineNo halogen substitutionsAntiviral
2',3'-Dideoxy-3'-fluoro-5-chlorouridineChlorinated instead of brominatedAntiviral
Acyclovir TriphosphateLacks sugar moiety; different mechanismAntiviral
Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- Brominated and fluorinatedEnhanced antiviral efficacy

The unique combination of halogen substitutions in Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- distinguishes it from similar compounds, potentially enhancing its antiviral efficacy and stability .

Properties

IUPAC Name

5-bromo-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBBMKFAGMRESB-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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